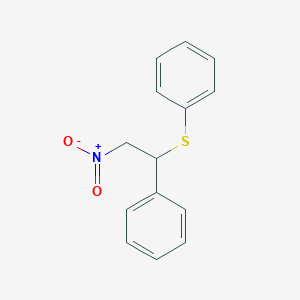
(2-Nitro-1-phenylsulfanylethyl)benzene
描述
The compound "(2-Nitro-1-phenylsulfanylethyl)benzene" is an aromatic nitro derivative featuring a phenylsulfanyl ethyl group attached to a benzene ring. Thus, this article will focus on generalizable principles from the evidence and extrapolate comparisons to structurally or functionally related compounds.
属性
CAS 编号 |
4231-84-9 |
|---|---|
分子式 |
C14H13NO2S |
分子量 |
259.33 g/mol |
IUPAC 名称 |
(2-nitro-1-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C14H13NO2S/c16-15(17)11-14(12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI 键 |
FXZWBVKIRYXBPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-1-phenylsulfanylethyl)benzene typically involves the nitration of 1-phenylsulfanylethylbenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction conditions usually require controlled temperatures to avoid over-nitration and ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
(2-Nitro-1-phenylsulfanylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and catalysts like molybdenum or tungsten compounds.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol or methanol.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride), and solvents like dichloromethane or chloroform.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
科学研究应用
(2-Nitro-1-phenylsulfanylethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2-Nitro-1-phenylsulfanylethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity. The pathways involved include electron transfer, nucleophilic attack, and radical formation.
相似化合物的比较
Table 1: ESD Yield Trends for Benzene vs. Analogous Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


